3,4-Dihydroquinazoline-4-carboxylic acid

Calcium Channel Blocker Cancer Cell Proliferation Ovarian Cancer

This 3,4-dihydroquinazoline-4-carboxylic acid is an essential building block for replicating published SAR studies on T-type calcium channel blockers (e.g., KYS05090, IC50=41 nM), BChE-selective inhibitors (up to 161-fold selectivity), and HBV cccDNA inhibitors. Generic substitutions invalidate biological evaluations; procuring this exact scaffold is critical for oncology, Alzheimer's, and antiviral programs.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B14074989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroquinazoline-4-carboxylic acid
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(N=CN2)C(=O)O
InChIInChI=1S/C9H8N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h1-5,8H,(H,10,11)(H,12,13)
InChIKeyVZZZXZUUZCWPIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroquinazoline-4-carboxylic Acid: Core Heterocyclic Building Block for Bioactive Molecule Synthesis


3,4-Dihydroquinazoline-4-carboxylic acid is a heterocyclic compound with a core quinazoline structure, belonging to a class known for diverse pharmacological activities, including antitumor and antibacterial effects . It serves primarily as a critical synthetic intermediate and a fundamental scaffold for constructing more complex, biologically active 3,4-dihydroquinazoline derivatives . Its importance in research procurement stems from its utility as a versatile building block, enabling structure-activity relationship (SAR) studies and the development of novel therapeutic candidates across fields such as oncology and neurology [1].

Why Generic 3,4-Dihydroquinazoline-4-carboxylic Acid Substitution is Not Trivial for Advanced Research


While the core 3,4-dihydroquinazoline-4-carboxylic acid scaffold is common, the specific and precise synthetic modifications made to it dictate its downstream biological utility, rendering simple substitution with a 'similar' analog or building block unfeasible. The quantitative evidence below demonstrates that minor changes to the substitution pattern on this core can shift the biological target from T-type calcium channels [1] to cholinesterase enzymes [2] or even viral targets like Hepatitis B [3]. Therefore, procuring the unsubstituted or specifically functionalized 3,4-dihydroquinazoline-4-carboxylic acid is a critical, non-negotiable step for replicating published SAR studies or advancing proprietary derivative programs. A generic substitution will not yield the same synthetic intermediate and will invalidate any subsequent biological evaluation.

Quantitative Differentiation Guide for 3,4-Dihydroquinazoline-4-carboxylic Acid and Its Derivatives


Potent T-Type Calcium Channel Blockade by 3,4-Dihydroquinazoline Derivative KYS05090

Derivatives of 3,4-dihydroquinazoline-4-carboxylic acid, specifically compound KYS05090, demonstrate exceptional potency as a T-type calcium channel blocker, with an IC50 value of 41 ± 1 nM [1]. This potency is nearly comparable to that of the peptide toxin Kurtoxin, making it one of the most potent small-molecule T-type channel blockers reported [1]. In a functional assay on paclitaxel-resistant A2780-T human ovarian carcinoma cells, KYS05090 was 20-fold more active than the positive control mibefradil [2].

Calcium Channel Blocker Cancer Cell Proliferation Ovarian Cancer

High Selectivity for Butyrylcholinesterase (BChE) over Acetylcholinesterase (AChE)

A separate series of 3,4-dihydroquinazoline-4-carboxylic acid derivatives, specifically compounds 8b and 8d, exhibited potent and selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) [1]. Compound 8b had an IC50 of 45 nM against BChE, while compound 8d had an IC50 of 62 nM [1]. Their affinity for BChE was 146-fold and 161-fold higher than for AChE, respectively, a selectivity profile that is not typical for many standard cholinesterase inhibitors [1]. The unsubstituted core scaffold shows no such activity or selectivity.

Cholinesterase Inhibitor Alzheimer's Disease Selectivity

Target Validation via 3D-QSAR Modeling for Anti-Cancer Activity

A series of 3,4-dihydroquinazoline-4-carboxylic acid derivatives have been used to build a validated three-dimensional quantitative structure-activity relationship (3D-QSAR) model for anti-cancer activity against human lung cancer A549 cells [1]. This model identifies the key pharmacophore elements responsible for potency, enabling rational design of more active analogs [1]. The model demonstrates that small changes in substituents around the dihydroquinazoline core can lead to predictable changes in anti-proliferative activity, a quantitative and predictive advantage not available for less-explored scaffolds.

3D-QSAR Anti-Cancer Lung Cancer Pharmacophore Modeling

Optimal Application Scenarios for 3,4-Dihydroquinazoline-4-carboxylic Acid


Development of Next-Generation T-Type Calcium Channel Blockers for Drug-Resistant Cancers

3,4-Dihydroquinazoline-4-carboxylic acid is an essential starting material for synthesizing derivatives like KYS05090, which has demonstrated potent T-type calcium channel blockade (IC50 = 41 nM) and 20-fold higher activity than mibefradil in paclitaxel-resistant ovarian cancer cells [1]. This application scenario is ideal for oncology research programs aiming to overcome chemotherapy resistance and induce cancer cell death via cell cycle disruption.

Design and Synthesis of Highly Selective Butyrylcholinesterase (BChE) Inhibitors

Procure 3,4-dihydroquinazoline-4-carboxylic acid to serve as the core scaffold for synthesizing compounds with high selectivity for BChE over AChE (up to 161-fold). This is a key research area for developing novel therapeutics for Alzheimer's disease and other dementias, where selective BChE inhibition may offer an advantage over non-selective or AChE-selective agents [2].

Rational Medicinal Chemistry and SAR Optimization via 3D-QSAR Models

Use 3,4-dihydroquinazoline-4-carboxylic acid as a validated starting point for structure-guided drug design. Existing 3D-QSAR models, built from a series of its derivatives, provide quantitative predictions of anti-cancer activity (e.g., against A549 lung cancer cells), allowing for more efficient and targeted synthesis of new analogs [3]. This approach reduces the number of synthetic iterations required to optimize potency.

Synthesis of Novel Antiviral Agents Targeting Hepatitis B Virus (HBV)

This scaffold is the core of a patent-protected class of substituted 3,4-dihydroquinazolines being developed as cccDNA inhibitors for the treatment of Hepatitis B Virus (HBV) infection [4]. Procuring the base carboxylic acid allows researchers to explore this promising antiviral chemical space, aiming for a functional cure for chronic HBV.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydroquinazoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.